7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, and 4-ethyl-8-methyl-2H-chromen-2-one.
Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form 4-chlorophenyl-2-oxoethyl acetate.
Step 2: Cyclization of the intermediate with 4-ethyl-8-methyl-2H-chromen-2-one under acidic conditions (e.g., sulfuric acid) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic route, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxoethoxy linkage, potentially converting it to an alcohol group.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 7-[2-(4-chlorophenyl)-2-hydroxyethoxy]-4-ethyl-8-methyl-2H-chromen-2-one.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom on the phenyl ring.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties, making it useful in the development of fluorescent probes.
Biology and Medicine:
- Investigated for its potential anti-inflammatory and anticancer activities.
- Explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the design of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Coumarin: The parent compound of chromenones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
4-hydroxycoumarin: Another derivative with anticoagulant activity.
Uniqueness: 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the oxoethoxy linkage differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-3-13-10-19(23)25-20-12(2)18(9-8-16(13)20)24-11-17(22)14-4-6-15(21)7-5-14/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNCWEMUNCEXCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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